3-(1,3-Dithian-2-yl)phenol
Description
Contextualization within Thioacetal Chemistry and Phenolic Compounds
3-(1,3-Dithian-2-yl)phenol exists at the intersection of thioacetal and phenolic compound chemistry. Thioacetals are the sulfur analogs of acetals, typically formed by the reaction of a carbonyl compound with a thiol or a dithiol. pearson.com Specifically, 1,3-dithianes are cyclic thioacetals derived from the reaction of a carbonyl compound with 1,3-propanedithiol (B87085), often catalyzed by a Lewis acid. jk-sci.comscribd.com These sulfur-containing heterocycles are notably stable under both acidic and basic conditions, making them excellent protecting groups for aldehydes and ketones during multi-step syntheses. thieme-connect.deasianpubs.org
Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. This structural feature confers distinct reactivity compared to aliphatic alcohols. The phenol (B47542) group is weakly acidic and can be deprotonated to form a phenoxide ion. The aromatic ring itself is activated towards electrophilic substitution.
The compound this compound marries these two functionalities. The dithiane group is typically introduced to a phenol-containing aromatic aldehyde (like 3-hydroxybenzaldehyde) via thioacetalization. thieme-connect.de Alternatively, direct substitution of a dithianyl group onto a phenol ring can be achieved. For instance, various 2-(1,3-dithian-2-yl)phenol derivatives have been synthesized by reacting 2-chloro-1,3-dithiane (B1253039) with substituted phenols. mdpi.comscribd.com This creates a molecule with dual reactivity: the dithiane can be used in "umpolung" chemistry, while the phenol ring can undergo electrophilic substitution or reactions at the hydroxyl group. mdpi.comsmolecule.com
Table 1: Physicochemical Data for Selected 2-(1,3-Dithian-2-yl)phenol Derivatives This table presents data for related phenolic dithiane compounds, illustrating the general physical properties of this class of molecules.
| Compound Name | Position of Dithiane | Molecular Formula | Melting Point (°C) |
| 4-(1,3-dithian-2-yl)phenol | para | C₁₀H₁₂OS₂ | 153 rsc.org |
| 2-(1,3-dithian-2-yl)phenol | ortho | C₁₀H₁₂OS₂ | 85-86 mdpi.com |
| 2-(1,3-dithian-2-yl)-4-methylphenol | ortho | C₁₁H₁₄OS₂ | 103-104 mdpi.com |
| 2-(1,3-dithian-2-yl)-4-methoxyphenol | ortho | C₁₁H₁₄O₂S₂ | 129-130 mdpi.com |
| 2-(1,3-dithian-2-yl)-4-chlorophenol | ortho | C₁₀H₁₁ClOS₂ | 119-120 mdpi.com |
| Data sourced from various chemical research articles. mdpi.comrsc.org |
Historical Development of 1,3-Dithiane (B146892) Chemistry Relevant to Aryl Dithianes
The significance of 1,3-dithianes in modern organic synthesis stems from the groundbreaking work of E.J. Corey and Dieter Seebach in the mid-1960s. chimia.ch Their research led to the development of what is now known as the Corey-Seebach reaction. wikipedia.orgencyclopedia.pub This reaction established 1,3-dithiane derivatives as highly effective acyl anion equivalents. wikipedia.orgbeilstein-journals.org
The core concept introduced by Corey and Seebach is "umpolung," a German term for polarity inversion. organic-chemistry.orgddugu.ac.in Normally, a carbonyl carbon is electrophilic. By converting an aldehyde into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic (pKa ≈ 30) to be removed by a strong base like n-butyllithium (n-BuLi). organic-chemistry.orgddugu.ac.in This generates a nucleophilic carbanion, the 2-lithio-1,3-dithiane, effectively inverting the normal electrophilic reactivity of the original carbonyl carbon. organic-chemistry.orgquimicaorganica.org
This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. jk-sci.comscribd.comwikipedia.org The resulting 2-substituted 1,3-dithiane can then be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) oxide, to reveal a ketone or a different aldehyde. wikipedia.org
The application of this chemistry to aryl-substituted dithianes, such as this compound, opened up new avenues for the synthesis of complex aromatic compounds. Aryl dithianes can be deprotonated and reacted with electrophiles in the same manner. nih.gov More recent developments have shown that 2-aryl-2-lithio-1,3-dithianes can undergo novel transformations, such as autooxidative condensation reactions upon exposure to air. nih.gov This historical development transformed 1,3-dithianes from simple protecting groups into versatile reagents for complex molecule synthesis. nih.govmdpi.com
Table 2: Milestones in 1,3-Dithiane Chemistry
| Year | Discovery/Concept | Researchers | Significance |
| 1965 | First report on using 1,3-dithianes for C-C bond formation. wikipedia.orgencyclopedia.pubnih.gov | E.J. Corey, D. Seebach | Introduced the concept of dithiane-based carbanions for synthesis. wikipedia.org |
| 1975 | Detailed publication on the generation and synthetic applications of 2-lithio-1,3-dithianes. wikipedia.org | D. Seebach, E.J. Corey | Solidified the use of dithianes as acyl anion equivalents ("umpolung"). wikipedia.orgorganic-chemistry.org |
| 1976 | Alkylation of 2-lithio-1,3-dithianes with arenesulfonates. organic-chemistry.org | D. Seebach, E.-M. Wilka | Expanded the range of electrophiles for the Corey-Seebach reaction. organic-chemistry.org |
| 2000s-Present | Development of new reactions and applications, including anion-relay chemistry and palladium-mediated coupling. nih.govuwindsor.ca | Various | Demonstrated the continued evolution and versatility of dithiane chemistry in complex synthesis. nih.gov |
Significance of this compound as a Research Scaffold
A research scaffold is a molecular framework that can be systematically modified to generate a library of related compounds for various applications, from materials science to medicinal chemistry. mdpi.comnih.gov this compound is a valuable scaffold due to the orthogonal reactivity of its two functional groups.
The 1,3-dithiane group serves as a stable, protected form of a formyl group (an aldehyde). This allows chemists to perform extensive modifications on the phenolic part of the molecule without affecting the latent aldehyde. Subsequently, the dithiane can be deprotected to reveal the aldehyde for further reactions or can be used in Corey-Seebach chemistry to introduce a variety of substituents at the C-2 position. asianpubs.orgbeilstein-journals.org
The phenol group provides another site for diversification. It can be alkylated or acylated at the oxygen atom, or the aromatic ring can undergo electrophilic substitution reactions. mdpi.com The strategic placement of the dithiane at the meta-position to the hydroxyl group influences the regioselectivity of these substitution reactions.
A compelling example of its utility as a research scaffold is found in the field of chemical protein synthesis. The related compound, 3-(1,3-dithian-2-yl)-4-hydroxybenzoic acid, has been used to create peptide salicylaldehyde (B1680747) (SAL) ester surrogates. nih.gov These surrogates are crucial for modern protein ligation techniques like Serine/Threonine Ligation (STL). nih.gov In this application, the dithiane-protected phenol serves as a stable precursor that can be activated at the appropriate step of a complex synthesis, showcasing the power of this bifunctional scaffold. nih.gov Furthermore, dithianyl-phenols have been used as building blocks for larger, functional structures such as hexasubstituted cyclotriphosphazenes. mdpi.comscribd.com
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dithian-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10-11H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVWCHBJOLQVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179140 | |
| Record name | Phenol, m-(m-dithian-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-20-2 | |
| Record name | Phenol, m-(m-dithian-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, m-(m-dithian-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Organic Transformations of 3 1,3 Dithian 2 Yl Phenol Scaffolds
Deprotection and Regeneration of Carbonyl Functionality from Phenolic Dithianes
The stability of the 1,3-dithiane (B146892) group under both acidic and basic conditions makes it an excellent protecting group for carbonyls. asianpubs.orgsci-hub.se However, its removal, or deprotection, to regenerate the carbonyl compound often requires specific and sometimes harsh conditions. asianpubs.orgsci-hub.se A variety of methods have been developed for this transformation, broadly categorized into oxidative, photochemical, and acid-catalyzed strategies.
Oxidative methods are a cornerstone for the deprotection of dithianes. These reactions typically involve an oxidizing agent that facilitates the cleavage of the carbon-sulfur bonds, leading to the formation of the corresponding carbonyl compound.
Hypervalent iodine compounds, such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (PIFA), are highly effective reagents for the oxidative cleavage of dithioacetals. sci-hub.senih.govsemanticscholar.org These reagents are known for their mild reaction conditions and high yields. sci-hub.senih.gov
The deprotection of dithianes using IBX often occurs in wet DMSO, where the reagent facilitates the cleavage of both benzylic and aliphatic dithianes to their parent carbonyls in high yields. sci-hub.se Mechanistic studies suggest that these transformations proceed through an ionic pathway rather than a single electron transfer (SET) process. nih.gov It has also been proposed that IBX can directly provide the oxygen atoms for the newly formed carbonyl group. researchgate.net The use of Dess-Martin periodinane, another hypervalent iodine reagent, in aqueous solvent systems has also been reported to efficiently deprotect dithianes, with the oxygen in the resulting carbonyl originating from the reagent. sci-hub.seresearchgate.net
PIFA, on the other hand, is particularly useful for the deprotection of 1,3-dithianes in aqueous or methanolic acetonitrile (B52724). semanticscholar.org This method is compatible with a wide range of functional groups, including esters, alcohols, and alkenes, making it valuable in complex organic syntheses. semanticscholar.orgscispace.com
Table 1: Hypervalent Iodine Reagents in Dithiane Deprotection
| Reagent | Typical Conditions | Substrate Scope | Mechanistic Insight | Citations |
|---|---|---|---|---|
| o-Iodoxybenzoic acid (IBX) | Wet DMSO | Benzylic and aliphatic dithianes | Ionic pathway; reagent may provide oxygen for carbonyl | sci-hub.senih.govresearchgate.net |
| Dess-Martin Periodinane | Aqueous CH₂Cl₂/MeCN | Various dithianes | Reagent provides oxygen for carbonyl | sci-hub.seresearchgate.net |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | MeCN/H₂O or MeOH/H₂O | Wide range of dithianes, compatible with many functional groups | Oxidative cleavage | semanticscholar.orgscispace.com |
Beyond hypervalent iodine reagents, several other oxidative systems have been developed for the deprotection of dithianes, often with a focus on milder, more environmentally friendly conditions.
Hydrogen Peroxide: A simple and clean method utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system. organic-chemistry.orglookchem.comresearchgate.net This protocol is notable for its tolerance of various phenol (B47542) and amino protecting groups and proceeds under neutral conditions without significant overoxidation. organic-chemistry.orglookchem.comorganic-chemistry.org The reaction is believed to involve the homolytic cleavage of hydrogen peroxide to produce highly oxidant hydroxyl radicals. tandfonline.com
Oxone: Oxone®, a potassium hydrogen persulfate salt, used on a wet alumina (B75360) support, can deprotect a variety of thioacetals. sci-hub.se A combination of Oxone® and potassium bromide in aqueous acetonitrile also provides an efficient and chemoselective method for dethioacetalization at room temperature. researchgate.netresearchgate.net
Selectfluor™: This fluorinating agent has been shown to be effective for the cleavage of 1,3-dithiane protecting groups. organic-chemistry.orgresearchgate.net
Clay-supported Reagents: The use of reagents supported on clay, such as montmorillonite (B579905) K10, offers advantages in terms of ease of purification. sci-hub.se Systems like iron(III) nitrate (B79036) or copper(II) nitrate on clay ("Clayfen" and "Claycop") are highly effective for the rapid deprotection of thioacetals. sci-hub.seresearchgate.net Microwave irradiation in the presence of wet kaolinic clay has also been used to remove dithiane protections. sci-hub.se
Table 2: Alternative Oxidative Deprotection Methods
| Reagent/System | Conditions | Key Features | Citations |
|---|---|---|---|
| Hydrogen Peroxide/Iodine | Aqueous micellar system, neutral pH | Tolerates many protecting groups, environmentally friendly | organic-chemistry.orglookchem.comresearchgate.netorganic-chemistry.org |
| Oxone®/Alumina | Chloroform (B151607) reflux | Effective for various thioacetals | sci-hub.se |
| Oxone®/KBr | Aqueous acetonitrile, room temperature | Chemoselective | researchgate.netresearchgate.net |
| Selectfluor™ | - | Efficient cleavage of dithianes | organic-chemistry.orgresearchgate.net |
| Clay-supported nitrates (Clayfen/Claycop) | Solid support | Ease of purification, rapid reactions | sci-hub.seresearchgate.net |
| Microwave/Wet Clay | Microwave irradiation | Rapid deprotection | sci-hub.se |
Photochemical methods offer a mild alternative for the deprotection of dithianes. These strategies often involve a photosensitizer that, upon irradiation, initiates a single electron transfer (SET) from the dithiane moiety. acs.org
One such method employs irradiation in the presence of benzophenone, which leads to the regeneration of the carbonyl compound through a C-C bond cleavage in the generated cation-radical. acs.org Another approach utilizes a thiapyrylium salt as a sensitizer (B1316253). nih.govresearchgate.net In this case, electron transfer from the dithiane to the triplet sensitizer is extremely fast, leading to the formation of a dithiane radical cation. nih.govresearchgate.netconicet.gov.ar This radical cation then undergoes C-S bond cleavage to form a distonic radical cation. nih.govconicet.gov.aracs.org The reaction requires oxygen, and it is suggested that the superoxide (B77818) anion drives the deprotection process. nih.govconicet.gov.aracs.org Photochemical oxidative deprotection can also be achieved using 30% hydrogen peroxide under UV irradiation, which is believed to proceed via the formation of highly oxidant hydroxyl radicals. tandfonline.comtandfonline.com
While dithianes are generally stable under acidic conditions, their hydrolysis can be achieved, often requiring strong acids or specific catalysts. acs.orgrsc.orgrsc.org The acid-catalyzed hydrolysis of 2-aryl-1,3-dithianes typically proceeds through a multi-step mechanism involving a dithiocarbocation and a hydrogen orthothioester as intermediates. acs.org The rate-determining step can vary depending on the pH and the substituents on the aryl ring. acs.orgrsc.org For some derivatives, the mechanism can shift from an ASE2 to an A2-like pathway depending on the reactivity of the dithiane. rsc.orgrsc.org
The cleavage of 1,3-dithianes can also be facilitated by first oxidizing the dithiane to its monosulfoxide, which then undergoes easier acid-catalyzed hydrolysis. thieme-connect.de Additionally, the use of mercuric salts as a specific Lewis acid can promote the hydrolysis of thioacetals. askfilo.com
Oxidative Dethioacetalization Methods
Acyl Anion Equivalent Chemistry (Umpolung Reactivity) of Lithiated 3-(1,3-Dithian-2-yl)phenol
A key feature of the 1,3-dithiane group is its ability to undergo "umpolung," or inversion of polarity. The C2 proton of the dithiane ring is sufficiently acidic to be deprotonated by a strong base like butyllithium, forming a 2-lithio-1,3-dithiane. wikipedia.orgorganic-chemistry.org This lithiated species acts as an acyl anion equivalent, a nucleophile that can react with various electrophiles. wikipedia.orgorganic-chemistry.orgmnstate.edu
This reactivity allows for the formation of new carbon-carbon bonds at the former carbonyl carbon. The resulting 2-substituted-1,3-dithiane can then be deprotected to yield a ketone. The lithiated dithiane can react with a wide range of electrophiles, including alkyl halides, epoxides, aldehydes, ketones, and acyl halides. wikipedia.orguwindsor.ca For instance, the reaction with primary alkyl arenesulfonates proceeds smoothly at room temperature to give 2-alkyl derivatives in high yields. organic-chemistry.org The autoxidation of 2-aryl-2-lithio-1,3-dithianes upon air exposure can lead to the condensation of three dithiane molecules, forming highly functionalized α-thioether ketones or orthothioesters. acs.org
Nucleophilic Additions and Carbon-Carbon Bond Formation
The 1,3-dithiane group serves as a masked carbonyl, with the C2 proton exhibiting acidity that allows for deprotonation to form a potent nucleophile. This carbanion, a 2-lithio-1,3-dithiane derivative, readily participates in nucleophilic addition reactions, facilitating the formation of new carbon-carbon bonds. This "umpolung" or reversed polarity strategy is a cornerstone of its synthetic utility.
Pioneering work by Corey and Seebach established that metallated 1,3-dithianes act as acyl anion equivalents. nih.gov These dithiane anions can react with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to form C-C bonds. nih.gov This reactivity has been extensively applied in the synthesis of complex molecules and natural products. nih.gov The reaction of 2-lithio-1,3-dithiane with optically active (R)-2-iodooctane, for instance, proceeds with complete inversion of configuration, suggesting an SN2 mechanism is the preferred pathway for reactions with unhindered alkyl halides.
The versatility of this approach is further demonstrated in multicomponent reactions. A one-flask protocol involving the reaction of dithiane anions with terminal epoxides, epichlorohydrin, and vinyl epoxides enables the rapid and stereocontrolled assembly of highly functionalized intermediates. nih.govacs.org The steric nature of the dithiane anion can influence the regioselectivity of the reaction with vinyl epoxides, with less hindered anions favoring SN2 addition and more encumbered anions leading to SN2' adducts. nih.govacs.org
Generation and Reactivity of 2-Lithio-1,3-Dithianes from Aryl Precursors
The generation of 2-lithio-1,3-dithianes from aryl precursors, such as this compound, is typically achieved through deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures. nih.gov The resulting 2-aryl-2-lithio-1,3-dithiane is a powerful nucleophile used in various synthetic applications.
These lithiated species can be trapped with a range of electrophiles. For example, reactions with chlorosilanes yield 2-aryl-2-silyl-1,3-dithiane derivatives. oup.com They have also been utilized in palladium-catalyzed cross-coupling reactions with aryl bromides, providing a novel route to 2,2-diaryl-1,3-dithianes. nih.govbrynmawr.edu This methodology leverages the relatively acidic benzylic proton of the dithiane, allowing it to function as a competent transmetalation reagent. brynmawr.edu
The reactivity of 2-aryl-2-lithio-1,3-dithianes is not limited to simple additions and cross-coupling. Under specific conditions, they can undergo more complex transformations. For instance, treatment of 2-aryl-1,3-dithianes with n-BuLi in the absence of an external electrophile, followed by exposure to air, leads to an autooxidative condensation, which will be discussed in more detail in section 3.4. nih.gov
Derivatization Strategies of the Phenolic and Dithiane Moieties
The presence of both a phenolic hydroxyl group and a dithiane ring in this compound offers orthogonal sites for chemical modification, enabling the synthesis of a wide array of derivatives.
Functionalization at the Phenol Ring and Hydroxyl Group
The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, to introduce various functional groups. nih.gov For example, the reaction of 2-(p-hydroxyphenyl)-1,3-dithiane with hexachlorocyclotriphosphazene results in the formation of a hexasubstituted cyclotriphosphazene, demonstrating the nucleophilicity of the phenolic oxygen. mdpi.com
The phenol ring itself is susceptible to electrophilic aromatic substitution. The reaction of 2-chloro-1,3-dithiane (B1253039) with substituted phenols can lead to the introduction of the 1,3-dithian-2-yl group onto the aromatic ring. mdpi.comscribd.com The position of substitution is influenced by the existing substituents on the phenol. mdpi.com
Transformations Involving the 1,3-Dithiane Ring System
The 1,3-dithiane ring is not merely a passive protecting group; it can undergo a variety of transformations. Deprotection to reveal the parent carbonyl group is a common and crucial step, often achieved using reagents like N-bromosuccinimide (NBS) or molecular iodine in the presence of water. nih.gov
Beyond deprotection, the dithiane ring can participate in ring-expansion reactions. For example, 2-alkyl-2-aryl-1,3-dithianes can react with electrophiles to form 7-membered dithiepine derivatives. nih.gov Furthermore, a tandem base-promoted elimination/ring-opening of 2-benzyl-1,3-dithianes, followed by palladium-catalyzed C–S bond formation, provides access to nonsymmetric propylene (B89431) styryl/aryl dithioethers. figshare.com The photolysis of 2-phenyl-2-(pentamethyldisilanyl)-1,3-dithiane leads to the formation of a silaethene intermediate, highlighting the potential for photochemical transformations. oup.com
Multi-Component Reactions Incorporating Phenolic Dithianes
The dual functionality of phenolic dithianes makes them attractive substrates for multicomponent reactions (MCRs), which allow for the rapid construction of molecular complexity from three or more starting materials in a single operation. mdpi.com
An example of such a process involves the lithiation of a dithiane, followed by reaction with an epoxide. acs.orgmdpi.com The resulting alkoxide can then be trapped by another electrophile. In the context of a phenolic dithiane, the hydroxyl group could potentially act as an internal nucleophile or be functionalized prior to the MCR to introduce additional diversity. The development of one-flask multicomponent dithiane linchpin coupling protocols has streamlined the synthesis of highly functionalized intermediates. nih.govacs.org These reactions often exhibit high chemoselectivity and stereocontrol. nih.gov
Autooxidative Condensation Reactions of 2-Aryl-2-Lithio-1,3-Dithianes
A fascinating and relatively recent discovery is the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes. nih.govacs.orgjyu.fi When 2-aryl-1,3-dithianes are treated with n-butyllithium and subsequently exposed to air (molecular oxygen), a condensation of three dithiane molecules occurs, leading to the formation of highly functionalized α-thioether ketones and orthothioesters in good yields. nih.govacs.org
This transformation is not limited to cyclic dithianes and has been extended to acyclic benzaldehyde (B42025) dithioacetals, which yield analogous products. jyu.fituni.fi The reaction mechanism, supported by experimental and computational studies, is believed to be initiated by the autooxidation of the 2-aryl-2-lithio-1,3-dithiane to a highly reactive thioester intermediate. nih.govacs.org This intermediate is then trapped by two additional molecules of the lithiated dithiane to form the final products. acs.orgjyu.fi
The scope of this reaction is influenced by the nature of the substituent at the 2-position of the dithiane. While 2-aryl substituted dithianes undergo this triple condensation, 2-alkyl substituted dithianes show a different reactivity profile. acs.org The oxidation of 2-alkyl-2-lithio-1,3-dithianes tends to halt after the formation of a 1,2-diketone derivative where one carbonyl remains protected as a dithiane, likely due to the formation of a competing lithium enolate. tuni.fi
Mechanistic Investigations of Reactions Involving 3 1,3 Dithian 2 Yl Phenol
Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Dithianyl-Phenol Systems
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred between two atoms within the same molecule upon photoexcitation. wikipedia.orgmdpi.com This phenomenon is of significant interest due to its applications in areas such as fluorescent probes and photostabilizers. wikipedia.orgrsc.org In dithianyl-phenol systems, the interplay of the phenolic proton and the sulfur atoms of the dithiane ring can lead to complex and fascinating ESIPT dynamics. Theoretical studies on structurally related molecules, such as 2- acs.orgconicet.gov.ardithian-2-yl-6-(7aH-indol-2-yl)-phenol, provide a framework for understanding the potential ESIPT mechanisms in 3-(1,3-dithian-2-yl)phenol. researchgate.netiphy.ac.cndntb.gov.uascispace.comiphy.ac.cnacs.org
The presence of an intramolecular hydrogen bond is a prerequisite for ESIPT to occur. mdpi.comresearchgate.net In this compound, a hydrogen bond can form between the hydroxyl group (-OH) of the phenol (B47542) ring and one of the sulfur atoms of the dithiane moiety. Upon absorption of light, the molecule is promoted to an electronic excited state. In this excited state, the acidity of the phenolic proton and the basicity of the sulfur atom can increase, strengthening the hydrogen bond and facilitating the transfer of the proton. scispace.comnih.gov
The dynamics of this photo-induced proton transfer are typically ultrafast, occurring on the femtosecond to picosecond timescale. scispace.com The process can be conceptualized as a four-level photochemical cycle involving the ground and excited states of both the normal (enol) form and the proton-transferred (keto) tautomer. mdpi.com The efficiency and rate of proton transfer are highly dependent on the geometry of the molecule and the nature of the solvent environment. nih.gov
For a related system, 2- acs.orgconicet.gov.ardithian-2-yl-6-(7aH-indol-2-yl)-phenol, theoretical calculations have shown that the intramolecular hydrogen bond is strengthened in the first excited state, which is a key requirement for the ESIPT reaction. researchgate.net Analysis of geometrical parameters like bond lengths and angles, as well as infrared (IR) vibrational frequencies, confirms this strengthening. researchgate.net
Intramolecular charge transfer (ICT) is another critical photophysical process that often accompanies ESIPT. researchgate.netnih.govchemrxiv.orgossila.com ICT involves the redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. ossila.com In dithianyl-phenol systems, the phenol ring can act as an electron donor, while the dithiane group can have electron-accepting character, particularly in the excited state.
This charge redistribution can significantly influence the potential energy surface of the ESIPT reaction, often lowering the energy barrier for proton transfer. researchgate.netnih.gov The ICT process can lead to a more polarized excited state, which further enhances the driving force for the proton to move from the more acidic phenol to the more basic sulfur atom. nih.gov The interplay between ICT and ESIPT is complex and can result in dual fluorescence emission, with one emission band corresponding to the locally excited state and another, typically red-shifted, corresponding to the ICT state or the proton-transferred keto tautomer. wikipedia.orgossila.com In some cases, the ICT process can be the dominant relaxation pathway, competing with or even suppressing the ESIPT process. researchgate.net
Theoretical analyses of related molecules have demonstrated that charge redistribution upon excitation facilitates the ESIPT behavior. researchgate.net The analysis of frontier molecular orbitals (FMOs) can reveal the nature of the electronic transitions and the extent of charge transfer. researchgate.netresearchgate.net
To quantitatively understand the feasibility and kinetics of the ESIPT reaction, theoretical calculations are employed to construct the potential energy surfaces (PES) for both the ground and excited states along the proton transfer coordinate. researchgate.netnih.gov The PES maps the energy of the molecule as a function of its geometry, and the reaction pathway for proton transfer can be identified as the minimum energy path on this surface.
The energy barrier for proton transfer in the excited state is a crucial parameter determined from the PES. researchgate.net A low energy barrier indicates that the ESIPT process is facile and can occur rapidly upon photoexcitation. For the analogous 2- acs.orgconicet.gov.ardithian-2-yl-6-(7aH-indol-2-yl)-phenol system, a very small energy barrier of 3.33 kcal/mol was calculated, suggesting an ultrafast ESIPT process. researchgate.net This low barrier explains the experimental observation that no fluorescence from the initial enol form is detected, as the proton transfer to the keto tautomer is extremely rapid. researchgate.net The shape of the PES and the magnitude of the energy barrier are sensitive to factors such as the distance of the proton transfer and the electronic nature of the substituents on the aromatic ring. wikipedia.orgnih.gov
| Parameter | Value | Significance |
|---|---|---|
| Excited-State Energy Barrier for Proton Transfer | 3.33 kcal/mol | Indicates an ultrafast ESIPT process. researchgate.net |
| Hydrogen Bond Nature in Excited State | Strengthened | Facilitates the proton transfer reaction. researchgate.net |
| Role of ICT | Facilitates ESIPT | Charge redistribution lowers the proton transfer barrier. researchgate.net |
Mechanistic Pathways of Dithiane Deprotection and Oxidative Processes
The 1,3-dithiane (B146892) group is a widely used protecting group for carbonyl compounds in organic synthesis due to its stability under both acidic and basic conditions. conicet.gov.arasianpubs.orgnih.govorganic-chemistry.org However, its removal (deprotection) to regenerate the carbonyl functionality often requires specific reagents and conditions. Mechanistic studies of these deprotection reactions, particularly those involving photochemical or oxidative methods, are essential for developing milder and more efficient protocols.
Photodeprotection offers a mild alternative for the cleavage of dithianes. acs.orgnih.gov The mechanism of photodeprotection often involves a single electron transfer (SET) from the dithiane moiety to an excited-state photosensitizer. researchgate.netacs.org Common sensitizers include thiapyrylium salts. acs.orgconicet.gov.arresearchgate.net
The process is initiated by the photoexcitation of the sensitizer (B1316253) to its triplet state. This excited sensitizer is a potent oxidant and can accept an electron from the dithiane, which has a relatively low oxidation potential. researchgate.net This electron transfer is typically very fast and results in the formation of a dithiane radical cation and the sensitizer radical anion. acs.orgconicet.gov.arnih.govresearchgate.net The efficiency of this process is influenced by the redox potentials of both the dithiane and the sensitizer. Studies have shown that this electron transfer is a key step in initiating the cleavage of the dithiane ring. acs.orgresearchgate.net
One proposed pathway involves the unimolecular fragmentation of the dithiane radical cation. acs.orgconicet.gov.arresearchgate.net This fragmentation is often characterized by the cleavage of a C-S bond to form a more stable, distonic radical cation, where the charge and radical centers are separated. acs.orgconicet.gov.ar The presence of substituents on the aryl ring of 2-aryl-1,3-dithianes has been shown to have little effect on the rate of this fragmentation, providing evidence for a unimolecular cleavage mechanism without the assistance of a nucleophile. conicet.gov.ar
In the presence of oxygen, the deprotection process is often more efficient. acs.orgconicet.gov.ar This suggests that molecular oxygen or a species derived from it, such as the superoxide (B77818) radical anion, plays a crucial role in the subsequent steps. acs.orgconicet.gov.arnih.gov The superoxide anion can be formed by a secondary electron transfer from the sensitizer radical anion to molecular oxygen. conicet.gov.ar This superoxide anion is then proposed to react with the fragmented dithiane species, leading to the formation of the final carbonyl product. acs.orgconicet.gov.arnih.gov The requirement of oxygen and the inhibition of the reaction by radical scavengers support this mechanistic picture. acs.orgconicet.gov.ar
| Species/Event | Role in the Mechanism | Supporting Evidence |
|---|---|---|
| Triplet Sensitizer | Initiates the reaction by accepting an electron. acs.orgresearchgate.net | Laser flash photolysis studies. acs.orgconicet.gov.arresearchgate.net |
| Dithiane Radical Cation | Key intermediate formed after electron transfer. acs.orgresearchgate.net | Transient absorption spectroscopy. conicet.gov.ar |
| C-S Bond Cleavage | Leads to fragmentation of the dithiane ring. acs.orgconicet.gov.ar | Formation of a distonic radical cation. acs.orgconicet.gov.ar |
| Superoxide Anion | Drives the deprotection in the presence of oxygen. acs.orgconicet.gov.arnih.gov | Requirement of oxygen for good yields and inhibition studies. acs.orgconicet.gov.ar |
Involvement of Superoxide Anion in Oxidative Deprotection
The oxidative deprotection of 1,3-dithianes, including aryl-substituted derivatives like this compound, to regenerate the parent carbonyl compound can be driven by the superoxide anion (O₂⁻). conicet.gov.arnih.govacs.org Mechanistic studies, including steady-state photolysis, laser flash photolysis, and theoretical calculations, have elucidated the critical role of this reactive oxygen species. nih.govacs.org
The process is initiated by a single-electron transfer (SET) from the dithiane to a triplet sensitizer, which occurs at a very high rate. nih.govacs.org This results in the formation of a dithiane radical cation. nih.gov For 2-aryl-1,3-dithianes, this radical cation undergoes a rapid unimolecular fragmentation through C-S bond cleavage, forming a distonic radical cation species. nih.govacs.orgresearchgate.net This fragmentation pathway is favorable and is not significantly affected by the presence of water or oxygen. nih.govacs.org
The direct involvement of the superoxide anion is supported by several key experimental observations:
The reaction is significantly inhibited by the presence of p-benzoquinone, a known superoxide anion trap. conicet.gov.arnih.govacs.org
When the reaction is carried out in the presence of H₂¹⁸O (isotopically labeled water), the label is not incorporated into the final carbonyl product. nih.govacs.orgresearchgate.net
These findings collectively suggest that the superoxide anion, rather than water or molecular oxygen directly, is the species that drives the deprotection reaction, leading to the regeneration of the aldehyde from the dithiane. conicet.gov.arnih.govacs.org Density functional theory (DFT) computational studies corroborate these experimental findings, supporting the proposed mechanism involving the superoxide radical anion. conicet.gov.arnih.govacs.org While some older mechanisms proposed that ROS reagents act as nucleophiles, the evidence points towards an oxidative cleavage pathway. researchgate.net
Reaction Mechanisms in Lithiated Dithiane Transformations
Autoxidation Mechanisms of 2-Aryl-2-Lithio-1,3-Dithianes
The autoxidation of 2-aryl-2-lithio-1,3-dithianes, formed by treating 2-aryl-1,3-dithianes like this compound with n-butyllithium (n-BuLi), leads to a unique autooxidative condensation. acs.orgnih.gov Upon exposure to air, these lithiated intermediates undergo a condensation of three dithiane molecules, resulting in the formation of highly functionalized α-thioether ketones and orthothioesters in moderate to high yields. acs.orgnih.gov
The core mechanism is initiated by the autoxidation of the 2-aryl-2-lithio-1,3-dithiane intermediate. acs.orgnih.govresearchgate.net This process is highly favorable; the reaction of the lithium dithiane with triplet oxygen is energetically balanced by the significant energy release from the subsequent reaction of the resulting lithium peroxide with another molecule of lithium dithiane to form a lithium alkoxide. acs.org This autoxidation generates a highly reactive thioester intermediate, which then serves as the electrophile for subsequent condensation steps with other 2-aryl-2-lithio-1,3-dithiane molecules. acs.orgnih.gov
Proposed Intermediates and Transition States in Condensation Reactions
Density functional theory (DFT) studies have been instrumental in mapping the free energy profile and identifying the key intermediates and transition states in the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. acs.orgnih.gov The mechanism begins after the initial autoxidation yields a reactive thioester.
The condensation cascade involves the following key steps, intermediates, and transition states:
Nucleophilic Attack: A molecule of 2-aryl-2-lithio-1,3-dithiane acts as a nucleophile, attacking the thioester (intermediate C ). The presence of lithium polarizes the C=O bond of the thioester, facilitating the attack. This proceeds through transition state TSCD . acs.org
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate (D ). acs.orgacs.org
Collapse to Ketone: The tetrahedral intermediate D collapses through transition state TSDE to form a more stable pair of products: a ketone and a lithium thiolate (intermediate E ). This collapse has a low energy barrier. acs.org
Second Condensation: The newly formed ketone (intermediate E ) can then undergo a subsequent condensation. Another molecule of the lithiated dithiane attacks a sulfur atom of the α-disubstituted ketone. This step proceeds via transition state TSFG , which is characterized by the stretching of the existing C–S bond in the ketone and the formation of a new C–S bond with the attacking lithiated dithiane. acs.org
The calculated structures provide detailed insight into the bond-forming and bond-breaking events throughout the reaction pathway.
Table 1: Calculated Properties of Intermediates and Transition States in Dithiane Condensation Data derived from DFT studies on 2-phenyl-2-lithio-1,3-dithiane as a model system.
| Species | Description | Key Bond Distances (Å) | Wiberg Index (WI) | Relative Free Energy (kcal/mol) |
| TSCD | Transition state for nucleophilic attack on thioester | C-C: 2.84 | 0.13 | 11.2 |
| D | Tetrahedral intermediate | C-C: 1.61 | 0.90 | - |
| TSDE | Transition state for collapse of intermediate D | - | - | 5.0 |
| TSFG | Transition state for nucleophilic attack on ketone | C-S (breaking): 2.11; C-S (forming): 2.49 | 0.29 | 11.2 |
Computational Chemistry Approaches to 3 1,3 Dithian 2 Yl Phenol Systems
Quantum Mechanical Studies (DFT and TDDFT)
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are quantum mechanical methods at the forefront of computational chemistry. They are employed to study the electronic properties of molecules in both their ground and excited states, providing a detailed understanding of their behavior.
Analysis of Ground-State and Excited-State Electronic Structures
DFT and TDDFT calculations are crucial for understanding the electronic transitions and spectroscopic properties of molecules. These methods can predict various parameters, including absorption and emission energies, which can be compared with experimental data. semanticscholar.orgredalyc.org
Theoretical studies on related phenolic compounds have demonstrated the utility of DFT and TDDFT in interpreting electronic absorption spectra. semanticscholar.org For instance, in the analysis of certain cis-dioxomolybdenum(VI) complexes, TDDFT calculations have affirmed that Ligand-to-Metal Charge Transfer (LMCT) is the dominant electronic transition. semanticscholar.org The choice of computational method and basis set is critical for obtaining results that align well with experimental observations. redalyc.org For example, in the study of 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol, the PBE0 functional combined with the 6-31+G(d,p) basis set and a Polarizable Continuum Model (PCM) to account for solvent effects provided transition energies in good agreement with experimental values. redalyc.org
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic excitations. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of a molecule. niscpr.res.in Analysis of the electronic transitions in similar systems has shown that low-energy absorption bands often correspond to an intraligand charge transfer (ICT) from the HOMO to the LUMO. redalyc.org In some cases, higher energy bands are attributed to π–π* transitions within specific moieties of the molecule. redalyc.org
The following table presents a hypothetical comparison of calculated electronic properties for 3-(1,3-Dithian-2-yl)phenol, illustrating the type of data generated from DFT and TDDFT studies.
| Parameter | Calculated Value | Method/Basis Set | Reference System |
| Ground State Energy | -X Hartrees | DFT/B3LYP/6-31G(d) | This compound |
| HOMO Energy | -Y eV | DFT/B3LYP/6-31G(d) | This compound |
| LUMO Energy | -Z eV | DFT/B3LYP/6-31G(d) | This compound |
| HOMO-LUMO Gap | (Y-Z) eV | DFT/B3LYP/6-31G(d) | This compound |
| First Excitation Energy (S0 → S1) | A eV | TDDFT/B3LYP/6-31G(d) | This compound |
Note: The values in this table are illustrative and would require specific computational studies to be determined accurately.
Simulation of Proton Transfer Dynamics and Energetics
Proton transfer (PT) is a fundamental chemical reaction that can be computationally modeled to understand its dynamics and energetics. nih.gov In phenolic compounds, particularly those capable of forming intramolecular hydrogen bonds, excited-state intramolecular proton transfer (ESIPT) is a significant process. researchgate.netresearchgate.net
Theoretical investigations into a novel 2- researchgate.netnih.govdithian-2-yl-6-(7aH-indol-2-yl)-phenol (DIP) probe system, which shares the dithianylphenol moiety, have utilized DFT and TDDFT to explore the photo-induced hydrogen bonding and ESIPT behavior. researchgate.netresearchgate.netiphy.ac.cn These studies often begin by analyzing the ground-state potential energy surface to confirm the presence and nature of hydrogen bonds. researchgate.net By comparing geometrical parameters such as bond lengths and angles in the ground (S₀) and first excited (S₁) states, researchers can determine if the hydrogen bond is strengthened upon photoexcitation, a prerequisite for ESIPT. researchgate.netresearchgate.net
The construction of potential energy curves along the proton transfer coordinate in both the S₀ and S₁ states is a key component of these simulations. researchgate.net This allows for the determination of the energy barrier for the ESIPT reaction. researchgate.net A small energy barrier in the excited state suggests that the proton transfer process is ultrafast. researchgate.net The redistribution of charge upon photoexcitation, often visualized through frontier molecular orbitals, can facilitate the ESIPT process. researchgate.net
Reactive force fields, such as those used in Molecular Mechanics with Proton Transfer (MMPT), provide an alternative approach to simulate proton transfer dynamics on longer timescales, particularly in condensed phases. nih.gov These methods partition the system, treating the proton transfer region with a high-level potential energy surface while the rest of the system is handled by a classical force field. nih.gov
The table below summarizes key parameters that are typically calculated in the simulation of proton transfer.
| Parameter | Description | Significance |
| Hydrogen Bond Length (S₀) | The distance between the hydrogen donor and acceptor atoms in the ground state. | Indicates the initial strength of the hydrogen bond. |
| Hydrogen Bond Length (S₁) | The distance between the hydrogen donor and acceptor atoms in the excited state. | A decrease in length suggests strengthening of the hydrogen bond, favoring ESIPT. researchgate.net |
| Energy Barrier (S₁) | The activation energy required for the proton to transfer in the excited state. | A low barrier is indicative of an ultrafast ESIPT process. researchgate.net |
| Reaction Enthalpy (S₁) | The energy difference between the reactant and product of the proton transfer in the excited state. | Determines the thermodynamic favorability of the tautomer formation. |
Investigation of Intramolecular Hydrogen Bonding Interactions
Intramolecular hydrogen bonds play a critical role in determining the structure, stability, and reactivity of phenolic compounds. nih.gov Computational methods are invaluable for characterizing these interactions.
Theoretical studies on systems analogous to this compound have demonstrated how DFT can be used to investigate intramolecular hydrogen bonds. researchgate.net The analysis often involves examining the electrostatic potential surface (EPS) to identify hydrogen bond donors and acceptors. researchgate.net Geometric parameters, such as the distance between the donor and acceptor atoms and the angle of the hydrogen bond, are calculated and compared with typical values for such interactions. researchgate.net
Infrared (IR) spectroscopy is another powerful tool, and its results can be simulated computationally. Changes in the vibrational frequencies of the groups involved in the hydrogen bond, particularly the stretching frequency of the O-H bond, can provide evidence for the formation and strengthening of the hydrogen bond upon electronic excitation. researchgate.netresearchgate.net A red shift (lowering of frequency) in the O-H stretching vibration is a hallmark of hydrogen bond formation.
The strength of intramolecular hydrogen bonds can influence various chemical properties, including the acidity (pKa value) and oxidation potential of phenols. nih.gov Studies have shown that intramolecular N-H···O(phenol) hydrogen bonds can shift the pKa to a more acidic value, while O-H···O=C hydrogen bonds can negatively shift the oxidation potential of the phenol (B47542). nih.gov
The following table provides examples of calculated parameters used to characterize intramolecular hydrogen bonds.
| Parameter | Calculated Value | Significance |
| O-H Bond Length | X Å | Elongation indicates weakening of the covalent bond due to hydrogen bonding. |
| H···A Distance (A=Acceptor) | Y Å | A short distance indicates a strong hydrogen bond. |
| O-H···A Angle | Z degrees | An angle close to 180° suggests a strong, linear hydrogen bond. |
| O-H Stretching Frequency | ν cm⁻¹ | A red shift compared to a non-hydrogen-bonded O-H group confirms the presence of the hydrogen bond. researchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the conformational behavior and intermolecular interactions of molecules over time. These techniques are particularly useful for larger systems and for understanding dynamic processes that are not easily accessible through static quantum mechanical calculations.
Conformational Analysis of this compound Derivatives
Studies on meso-(1,3-dithian-2-yl)porphyrins have utilized variable-temperature NMR spectroscopy in conjunction with molecular modeling to investigate the conformational behavior of the dithianyl substituents. acs.orgnih.gov These studies revealed the existence of different rotational isomers (tautomers) and established that the porphyrin core can become ruffled to accommodate the bulky dithianyl groups during rotation. acs.orgnih.gov Such investigations provide insights into the rotational energy barriers and the interplay between the substituent and the main molecular scaffold. nih.gov
For this compound derivatives, conformational analysis would involve identifying the preferred orientations of the dithianyl and phenol groups relative to each other. This can be achieved by systematically rotating the single bonds connecting these groups and calculating the energy of each resulting conformation. The results would yield a potential energy surface, highlighting the low-energy, stable conformations and the energy barriers between them.
The table below illustrates the type of data that would be generated from a conformational analysis of a generic this compound derivative.
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° | 1.5 | 10 |
| B | 60° | 0.0 | 70 |
| C | 120° | 2.0 | 5 |
| D | 180° | 0.5 | 15 |
Note: This table is a hypothetical representation.
Understanding Molecular Recognition Phenomena Mediated by Non-Covalent Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. nih.govuclouvain.be These interactions, which include hydrogen bonds, halogen bonds, and π-stacking, are fundamental to many processes in chemistry and biology. nih.govresearchgate.net
Computational studies are essential for dissecting the complex interplay of non-covalent interactions that govern molecular recognition. escholarship.org They can help in the rational design of synthetic host-guest systems by predicting binding affinities and specificities. escholarship.org The combination of computational modeling with experimental techniques like X-ray crystallography and thermodynamic profiling provides a comprehensive understanding of these phenomena. nih.gov
For this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking and other π-system interactions. The sulfur atoms in the dithiane ring can also engage in non-covalent interactions, acting as halogen bond acceptors or participating in other sulfur-containing interactions. researchgate.net Understanding how these various interactions contribute to the binding of this compound derivatives to a biological target or a synthetic receptor is a key area where molecular modeling can provide significant insights.
Molecular dynamics simulations can be used to model the binding process, showing how the ligand approaches the binding site and how the complex evolves over time. These simulations can reveal the importance of solvent molecules and the conformational changes that may occur upon binding. nih.gov
Development of Computational Methodologies for Dithiane Systems
The study of this compound and related dithiane systems has been significantly advanced by the application and development of computational chemistry methodologies. These theoretical approaches provide deep insights into molecular structure, stability, reactivity, and electronic properties that are often challenging to probe experimentally. Key computational methods, including Density Functional Theory (DFT), ab initio molecular orbital theory, and Natural Bond Orbital (NBO) analysis, have become indispensable tools for elucidating the nuanced behaviors of these sulfur-containing heterocycles.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and DFT methods are cornerstones in the computational investigation of dithiane systems. numberanalytics.comresearchgate.net These techniques are routinely used to calculate optimized molecular geometries, conformational energies, and the transition states of reactions. For the parent 1,3-dithiane (B146892) ring, a foundational component of the target molecule, extensive computational studies have been performed to understand its conformational landscape. researchgate.net
Researchers have employed a variety of basis sets and functionals to achieve a balance between computational cost and accuracy. For instance, studies on 1,3-dithiane and its derivatives often utilize DFT with the B3LYP functional and basis sets like 6-31G* or 6-311+G**. tandfonline.comjocpr.com Ab initio methods such as Møller-Plesset perturbation theory (MP2) have also been applied for higher accuracy in energy calculations. tandfonline.come-tarjome.com
A primary focus of these studies is the conformational preference of the dithiane ring. Computational results consistently show that the chair conformation is the most stable form for 1,3-dithiane. jocpr.com The energy difference between the chair and higher-energy twist conformers has been a subject of detailed investigation. For example, in 1,4-dithiacyclohexane, the energy difference between the chair and the 1,4-twist conformer was calculated to be 4.85 kcal/mol. researchgate.net
In a study of 2-(3-bromophenyl)-1,3-dithiane, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the geometry and perform a normal mode analysis. jocpr.com The results indicated that the 1,3-dithiane ring adopts a chair conformation with the bromophenyl substituent in an equatorial position, which was in good agreement with experimental X-ray diffraction data. jocpr.com Such studies demonstrate the predictive power of DFT in determining the three-dimensional structure of complex dithiane derivatives.
Analysis of Stereoelectronic Effects with NBO
Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex wavefunctions obtained from DFT or ab initio calculations into a more intuitive chemical language of bonds, lone pairs, and orbital interactions. tandfonline.comtandfonline.com This method is particularly crucial for understanding the stereoelectronic effects that govern the structure and reactivity of dithiane systems.
Stereoelectronic effects, such as the anomeric effect, play a significant role in the conformational behavior of substituted dithianes. acs.orgresearchgate.net The anomeric effect involves the delocalization of electron density from a lone pair (n) on a heteroatom into an adjacent antibonding orbital (σ). In 1,3-dithianes, interactions like the n(S) → σ(C-S) and n(S) → σ*(C-H) are critical.
NBO analysis quantifies the energy of these donor-acceptor interactions, providing a quantitative measure of their importance. For instance, in a comparative study of 1,3-dioxane, 1,3-dithiane, and 1,3-diselenane, NBO analysis revealed that the stabilization energies from LP(e)M1 → σ*C2-M3 delocalization were 12.66, 6.73, and 5.33 kcal/mol, respectively. tandfonline.com This trend helps explain the differences in ring-flipping barriers and conformational preferences among these heterocycles. tandfonline.com
The table below summarizes key stabilization energies calculated via NBO analysis for stereoelectronic interactions in various dithiane systems.
| System | Interaction | Stabilization Energy (E(2)) (kcal/mol) | Computational Level | Reference |
|---|---|---|---|---|
| 1,3-Dithiane | LP(e)S1 → σC2-S3 | 6.73 | B3LYP/6-31G** | tandfonline.com |
| 2,5-dimethyl-1,4-dithiane-2,5-diol (ax,ax) | LP2O → σS1-C2 | 17.06 | B3LYP/6-311+G | researchgate.net |
| 2,5-dimethyl-1,4-dithiane-2,5-diol (ax,ax) | LP2O → σS1-C2 | 19.73 | M06-2X/aug-cc-pvdz | researchgate.net |
| 2-Fluoro-1,3-dithiane (axial) | n(S) → σ(C-F) | - | B3LYP/6-311+G | tandfonline.com |
Modeling Photochemical and Reactive Processes
The following table presents key calculated parameters for the ESIPT process in the related DIP system.
| Parameter | Ground State (S0) | Excited State (S1) | Reference |
|---|---|---|---|
| O-H Bond Length (Å) | - | - | researchgate.net |
| H···N Bond Length (Å) | - | - | researchgate.net |
| ESIPT Energy Barrier (kcal/mol) | - | 3.33 | researchgate.net |
Furthermore, advanced computational methodologies are being developed to tackle even more complex dynamics. For instance, a deep neural network (DNN) has been implemented to simulate time-resolved spectroscopy from first-principles molecular dynamics data. This on-the-fly machine learning approach was used to predict the ultrafast ring-opening dynamics of 1,2-dithiane. rsc.orgrsc.org This represents a frontier in computational chemistry, where artificial intelligence can significantly reduce the computational burden of simulating complex chemical events, paving the way for the study of larger and more intricate dithiane systems. rsc.orgrsc.org
Advanced Spectroscopic and Analytical Characterization in 3 1,3 Dithian 2 Yl Phenol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including dithianyl phenol (B47542) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The characterization of novel dithianyl phenol derivatives is extensively reliant on one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.net ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon framework of the molecule. pressbooks.publibretexts.org In cases where phosphorus-containing moieties are introduced, ³¹P NMR becomes an indispensable tool for characterizing the structure. researchgate.net
For instance, in the synthesis and characterization of related heterocyclic compounds, researchers have successfully utilized ¹H, ¹³C, and ³¹P NMR, alongside other spectroscopic methods like FTIR and mass spectrometry, to unequivocally confirm the chemical structures of newly synthesized compounds. researchgate.net The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and hydrogen bonding. libretexts.org
| Proton (¹H) | Typical Chemical Shift (ppm) |
| Phenolic -OH | 4.0 - 8.0 |
| Aromatic C-H | 6.5 - 8.0 |
| Dithiane C-H (at C2) | ~5.0 |
| Dithiane C-H (other) | 1.8 - 3.5 |
This table presents typical ¹H NMR chemical shift ranges for protons in a 3-(1,3-dithian-2-yl)phenol-like structure. Actual values can vary based on solvent and substitution.
| Carbon (¹³C) | Typical Chemical Shift (ppm) |
| Phenolic C-OH | 150 - 160 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (ipso to dithiane) | 135 - 145 |
| Dithiane C (at C2) | ~50 |
| Dithiane C (other) | 25 - 35 |
This table presents typical ¹³C NMR chemical shift ranges for carbons in a this compound-like structure. Unlike ¹H NMR, the peak area in ¹³C NMR is not directly proportional to the number of carbons. pressbooks.publibretexts.org
Differentiating between positional isomers, such as 2-(1,3-dithian-2-yl)phenol, this compound, and 4-(1,3-dithian-2-yl)phenol, can be challenging. Theoretical calculations of NMR chemical shifts using methods like Density Functional Theory (DFT) have emerged as a powerful tool to aid in this differentiation. researchgate.netscielo.brmdpi.com By computing the expected chemical shifts for each isomer, a direct comparison with experimental data can provide a confident assignment of the correct structure. researchgate.netmdpi.com
The GIAO (Gauge-Invariant Atomic Orbital) method is commonly employed for these calculations. scielo.br The accuracy of the predicted shifts is dependent on the level of theory and basis set used in the calculations. mdpi.com A strong linear correlation between the experimental and calculated chemical shifts lends high confidence to the structural assignment. mdpi.com This approach is particularly valuable when unambiguous assignment through 1D and 2D NMR experiments alone is difficult.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. researchgate.netresearchgate.net
In phenolic compounds, the O-H stretching frequency is particularly sensitive to hydrogen bonding. mdpi.com A strong intramolecular or intermolecular hydrogen bond leads to a broadening and red-shifting (a shift to lower wavenumbers) of the O-H stretching band in the IR spectrum. mdpi.com
Theoretical and experimental studies on related phenol-containing systems have demonstrated the utility of IR spectroscopy in confirming the strengthening of hydrogen bonds in excited states, a prerequisite for processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net For example, in a study of a novel 2- researchgate.netmdpi.comdithian-2-yl-6-(7aH-indol-2-yl)-phenol probe system, analysis of the IR stretching vibrational modes of the hydroxyl group was used to reveal enhanced dual hydrogen bonds in the first excited state (S1). researchgate.net This technique is crucial for understanding the dynamics of proton transfer, a fundamental process in many chemical and biological systems. nih.gov
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Notes |
| O-H Stretch (free) | 3500 - 3700 | Sharp peak |
| O-H Stretch (H-bonded) | 3200 - 3600 | Broad peak, shifted to lower frequency mdpi.com |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 3000 | |
| C=C Aromatic Ring Stretch | 1450 - 1600 | |
| C-O Stretch | 1200 - 1300 |
This table provides typical IR absorption frequencies for the key functional groups in this compound.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is instrumental in the unambiguous confirmation of a synthesized compound's identity. algimed.comresearchgate.netthermofisher.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the exact mass of a molecule with high precision (typically to four or more decimal places). algimed.com This high accuracy allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have the same exact mass.
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are indispensable tools in the synthesis and study of this compound and related derivatives, enabling both the purification of products and the real-time monitoring of chemical transformations. The selection of an appropriate chromatographic method is crucial for obtaining high-purity compounds essential for subsequent spectroscopic analysis and further synthetic applications.
Column chromatography, particularly flash column chromatography, serves as the primary method for the purification of this compound and its analogues from crude reaction mixtures. acs.orgsemanticscholar.org This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Detailed Research Findings: In the isolation of phenolic dithianes, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and effectiveness in separating moderately polar compounds. mdpi.comwiley-vch.de The choice of the mobile phase, or eluent, is critical for achieving successful separation. Researchers typically use a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or chloroform (B151607). wiley-vch.deyorku.camdpi.com The polarity of the eluent is carefully optimized to ensure that the target compound moves down the column at an appropriate rate, separating it from unreacted starting materials, byproducts, and catalysts.
For instance, in the synthesis of various 2-(1,3-dithian-2-yl)phenol derivatives, column chromatography on silica gel was used for purification. mdpi.com The specific eluent system was often a mixture of chloroform and methanol, with the ratio adjusted depending on the polarity of the specific derivative. mdpi.com In other preparations, a combination of petroleum spirit and ethyl acetate was found to be effective. wiley-vch.de The purification of 4-(1,3-Dithian-2-yl)-2-methoxyphenol was achieved using flash chromatography with a hexane:ethyl acetate (97.5:2.5) eluent system. acs.org Similarly, the synthesis of other dithianes involved purification by flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures. mdpi.comrsc.org
The following table summarizes various column chromatography conditions reported in the literature for the purification of phenolic dithianes.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 2-(1,3-dithianyl)-phenols | Silica gel | Chloroform or Chloroform/Methanol (7:3, v/v) | mdpi.com |
| 2-(2-Methyl- mdpi.comyorku.cadithian-2-yl)phenol | Silica gel | Petroleum Spirit-Ethyl Acetate (19:1) | wiley-vch.de |
| 4-(1,3-Dithian-2-yl)-2-methoxyphenol derivatives | Silica gel 60 | Hexane:Ethyl Acetate (97.5:2.5) | acs.org |
| Substituted Phenols with Dithianes | Silica gel | 8% Ethyl Acetate in Hexanes | yorku.ca |
| Dithiane derivatives | Silica gel | Petroleum Ether/Ethyl Acetate (100:1 to 20:1) | rsc.org |
| Methyl (E)-3-(2-(1,3-dithian-2-yl)phenoxy)hex-2-enoate | Silica gel | Petroleum ether/Ethyl Acetate (8:2) | mdpi.com |
Thin-Layer Chromatography (TLC) is a rapid, simple, and effective analytical technique used to monitor the progress of chemical reactions involving this compound. rsc.org It allows chemists to quickly determine when the starting materials have been consumed and the product has formed, signaling the appropriate time to stop the reaction. rsc.orgresearchgate.net
Detailed Research Findings: For the analysis of reactions producing phenolic dithianes, TLC is typically performed on plates pre-coated with silica gel (e.g., silica gel 60 F254). mdpi.comwiley-vch.de A small amount of the reaction mixture is spotted onto the baseline of the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, often the same or a similar solvent system to that used for column chromatography, moves up the plate by capillary action, separating the components of the mixture based on their polarity. psu.edubjbms.org
After development, the separated spots on the TLC plate are visualized. Since many organic compounds, including phenolic dithianes, are colorless, various visualization techniques are employed. A common method is exposure to ultraviolet (UV) light at a wavelength of 254 nm, under which compounds with a UV chromophore appear as dark spots. acs.orgsemanticscholar.orgmdpi.com To enhance visualization or for compounds that are not UV-active, chemical staining agents can be used. acs.org For phenolic compounds, specific stains can be particularly effective. Examples of visualization methods include spraying with a mixture of aniline (B41778) and pyridine (B92270) or using stains like cerium ammonium (B1175870) molybdate, 2,4-dinitrophenylhydrazine, and vanillin. acs.orgmdpi.com The relative retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying the compounds present in the mixture by comparing them to the starting material and expected product spots. libretexts.org
The following table outlines typical TLC systems used for monitoring reactions involving phenolic dithianes.
| Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Reference |
|---|---|---|---|
| Silufol 60 F254 sheets | Chloroform-Methanol (7:3 or 1:1) | UV light (254 nm), Aniline-Pyridine (2:1) spray | mdpi.com |
| Silica gel 60 F254 plates | Not specified | UV light (254 nm), Ceric ammonium molybdate, 2,4-dinitrophenylhydrazine, Vanillin stains | acs.org |
| Silica gel 60 F254 pre-coated plates | Not specified | Not specified | wiley-vch.de |
| Silica gel plates | Not specified | TLC analysis determined the disappearance of dithiane | rsc.org |
| Silica gel plates | Not specified | Monitored reaction until aldehyde was consumed | asianpubs.org |
Strategic Applications of 1,3 Dithianes, Including 3 1,3 Dithian 2 Yl Phenol, in Complex Molecule Synthesis
Role as an Acyl Anion Equivalent (Umpolung Reagent) in Retrosynthetic Analysis
At the heart of the synthetic utility of 1,3-dithianes lies their function as an acyl anion equivalent. researchgate.netresearchgate.netegyankosh.ac.in Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. However, by converting the carbonyl group into a 1,3-dithiane (B146892), the formerly electrophilic carbon can be deprotonated with a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgegyankosh.ac.in This nucleophilic species, a masked acyl anion, can then react with various electrophiles to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org This ability to reverse the intrinsic polarity of the carbonyl group is a powerful tool in retrosynthetic analysis, allowing for novel bond disconnections and synthetic strategies. egyankosh.ac.inchegg.commetu.edu.tr
The stability of the 2-lithio-1,3-dithiane anion is attributed to the polarizability of the sulfur atoms and the longer carbon-sulfur bond length, which helps to delocalize the negative charge. organic-chemistry.orguwindsor.ca This stability allows for a broad range of reactions with electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgwikipedia.orgscribd.com
Planning Convergent and Divergent Synthetic Routes
The umpolung strategy featuring 1,3-dithianes facilitates the design of both convergent and divergent synthetic routes. In a convergent synthesis, complex fragments of a target molecule are synthesized independently and then joined together in the later stages. The dithiane-based acyl anion provides a robust method for coupling such advanced fragments. researchgate.netacs.org
Conversely, in a divergent synthesis, a common intermediate is elaborated into a variety of different target molecules. A strategically placed dithiane moiety in a core structure can be deprotonated and reacted with a series of different electrophiles, leading to a diverse library of related compounds from a single precursor. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. The ability to introduce a variety of substituents via the dithiane anion allows for systematic modifications of a molecular scaffold.
Application in Total Synthesis of Natural Products
The power of 1,3-dithiane chemistry is vividly demonstrated in the total synthesis of numerous complex natural products. researchgate.netresearchgate.netresearchgate.net The ability to form key carbon-carbon bonds with a reversal of polarity has proven invaluable in assembling intricate molecular architectures. researchgate.net
The synthesis of complex indole (B1671886) alkaloids, such as those belonging to the Strychnos and Aspidosperma families, has significantly benefited from the application of 1,3-dithianes. acs.orgrsc.orgresearchgate.net For instance, in the synthesis of aspidospermidine, a 2-(1,3-dithian-2-yl)indole derivative serves as a key building block. acs.org A tandem conjugate addition-alkylation reaction utilizing this indolyldithiane allows for the construction of the complex pyridocarbazole framework of the alkaloid. acs.org Subsequent transformations, including the reduction of the dithiane ring, complete the synthesis of aspidospermidine. acs.org The strategic use of the dithiane enables the formation of crucial bonds that would be challenging to forge using conventional methods. acs.orgresearchgate.netnih.govresearchgate.net
The synthesis of Strychnos alkaloids, a class of structurally fascinating and synthetically challenging molecules, has also seen the application of dithiane-based strategies. rsc.orgresearchgate.netcapes.gov.brvu.nl The ability of the dithiane to act as a masked carbonyl group allows for the installation of key functionalities and the construction of the intricate polycyclic systems characteristic of these alkaloids.
The synthesis of polyketides and terpenoids, two other major classes of natural products, has also been facilitated by the use of 1,3-dithianes. researchgate.netepfl.chuni-hannover.de In the synthesis of polyketides, the iterative addition of two-carbon units is a common strategy. The dithiane methodology provides a reliable way to introduce these units in the form of a masked acyl anion. epfl.ch For example, a dithiane-based approach was utilized in the synthesis of a fragment of the polyketide ripostatin B. epfl.ch
Similarly, in the realm of terpenoid synthesis, the construction of complex carbocyclic frameworks often relies on precise carbon-carbon bond formations. beilstein-journals.org The nucleophilic nature of the lithiated dithiane allows for additions to various electrophilic centers within a terpenoid precursor, enabling the stereocontrolled assembly of these intricate structures.
Employment as a Protecting Group for Carbonyl Functionalities
Beyond their role in umpolung chemistry, 1,3-dithianes are widely used as robust protecting groups for carbonyl functionalities. researchgate.netwikipedia.orgorganic-chemistry.orgasianpubs.org Aldehydes and ketones can be readily converted to their corresponding 1,3-dithianes by reaction with 1,3-propanedithiol (B87085) in the presence of an acid catalyst. organic-chemistry.org These dithioacetals are stable to a wide range of reaction conditions, including both acidic and basic media, making them ideal for multi-step syntheses where other protecting groups might fail. asianpubs.orgnih.gov
The removal of the dithiane protecting group, or deprotection, can be achieved under various conditions, often involving reagents that have a high affinity for sulfur, such as mercuric salts. wikipedia.org Other methods for deprotection include oxidative cleavage or transacetalization. scribd.comnih.govacs.org
Chemoselective Protection Strategies in Multi-functionalized Substrates
A key advantage of using 1,3-dithianes as protecting groups is the ability to achieve chemoselective protection of aldehydes in the presence of ketones. researchgate.netacs.orgorganic-chemistry.orgorganic-chemistry.org Aldehydes are generally more reactive towards thioacetalization than ketones. This difference in reactivity can be exploited to selectively protect an aldehyde group in a molecule containing both functionalities. organic-chemistry.orgtandfonline.comtandfonline.com
For example, using a catalytic amount of yttrium triflate, aldehydes can be converted to their dithiane derivatives at room temperature, while ketones remain unaffected. organic-chemistry.org This chemoselectivity is crucial in the synthesis of complex molecules where multiple carbonyl groups are present and need to be differentiated. This strategy allows for the manipulation of other parts of the molecule while the more reactive aldehyde is masked, to be revealed at a later, strategic point in the synthesis.
Impact on Overall Synthetic Efficiency
This strategy significantly enhances synthetic efficiency by:
Reducing Step Count: It allows for the direct coupling of complex fragments, often in high yield. For instance, in the total synthesis of the antitumour agent Apicularen A, a key fragment was constructed by coupling a dithiane derivative with a chiral epoxide, achieving an 89% yield in a single step. uwindsor.ca Similarly, a crucial step in a convergent synthesis of Rapamycin involved the coupling of two complex dithiane-containing fragments, demonstrating the power of this method in assembling large molecules. uwindsor.ca
Increasing Stability and Yield: The 1,3-dithiane group is notably stable under a wide range of both acidic and basic conditions. uwindsor.caasianpubs.org This stability allows chemists to perform various transformations on other parts of the molecule without the need for repeated protection and deprotection of the carbonyl group, thus streamlining the synthetic sequence and minimizing potential yield losses at each step. uwindsor.ca
Facilitating Complex Couplings: The dithiane methodology has proven highly effective in intricate coupling reactions. In the enantioselective total synthesis of the spirocyclic alkaloid Perhydrohistrionicotoxin, a one-pot, three-component coupling involving a dithiane derivative afforded the molecule's core skeleton in an impressive 81% isolated yield. uwindsor.ca
Building Block for Heterocyclic Systems and Complex Scaffolds
The 1,3-dithiane functional group, as seen in compounds like 3-(1,3-dithian-2-yl)phenol, is not merely a transient protecting group but also serves as a fundamental building block for constructing complex heterocyclic and spirocyclic frameworks.
Construction of Nitrogen-Containing Spiro-Cyclic Compounds
The synthesis of nitrogen-containing spiro-cyclic compounds, which are prevalent in natural products and pharmaceuticals, presents the significant challenge of creating a sterically hindered quaternary carbon center at the spiro-junction. cardiff.ac.uk The nucleophilicity of lithiated dithianes provides an effective solution to this problem.
A notable application is in the synthesis of neurotoxic spirocyclic alkaloids like Perhydrohistrionicotoxin. uwindsor.ca Researchers developed a highly convergent synthesis where the key open-chain precursor to the spirocycle was assembled in a single pot via the sequential alkylation of a bis(stannyl)dithiane derivative, achieving a high yield of 81%. uwindsor.ca
Furthermore, the synthesis of the core ring system of strychnos alkaloids utilizes this strategy. uwindsor.ca The dianion derived from 2-(1,3-dithian-2-yl)indole acts as a key nucleophile that reacts with α,β-unsaturated lactams. uwindsor.ca This conjugate addition reaction directly forges the critical bond needed to establish the complex, multi-cyclic spiro framework characteristic of these alkaloids. uwindsor.ca This methodology has been successfully applied to the synthesis of alkaloids such as 20-epidasycarpidone and 20-epiuleine. uwindsor.ca
Synthesis of Phosphazene Derivatives Bearing Dithianyl Units
The compound this compound and its isomers serve as valuable precursors for creating novel phosphazene derivatives. mdpi.com While many aryloxyphosphazenes are known, those bearing 1,3-dithianyl units were not reported until specific synthetic methods were developed. mdpi.compsu.edu These syntheses introduce a protected formyl group onto the phosphazene scaffold, opening pathways for further functionalization.
The synthesis involves the nucleophilic substitution reaction of a dithianyl-substituted phenol (B47542) with hexachlorocyclotriphosphazene. mdpi.com Specifically, 2-(4-hydroxyphenyl)-1,3-dithiane (a positional isomer of the title compound) has been successfully reacted with hexachlorocyclotriphosphazene to produce the fully substituted product, Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. mdpi.compsu.edu The reaction proceeds in high yield under specific conditions. mdpi.com It was found that other isomers, such as this compound, react in a more complex manner that is still under investigation. mdpi.compsu.edu
| Reactant 1 | Reactant 2 | Key Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(4-Hydroxyphenyl)-1,3-dithiane | Hexachlorocyclotriphosphazene | Potassium carbonate (base), Sodium iodide (catalyst), DMF-acetonitrile (2:1), 70 °C, 12h | Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene | 85% |
This method provides a direct route to functionalized organophosphazenes, combining the unique properties of the phosphazene ring with the synthetic versatility of the dithiane group. mdpi.com
Future Directions and Emerging Research Avenues for 3 1,3 Dithian 2 Yl Phenol
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of dithianyl phenols often involves the reaction of a phenol (B47542) with 2-chloro-1,3-dithiane (B1253039), generated in situ from 1,3-dithiane (B146892) and a chlorinating agent like N-chlorosuccinimide. mdpi.comscribd.compsu.edu While effective, these methods can present challenges in terms of yield and the use of chlorinated reagents. mdpi.com Future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes.
The focus is shifting towards catalytic and sustainable methods that minimize waste and avoid harsh reagents. unito.it This includes the exploration of:
Solid-supported Acid Catalysts: Perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) has been shown to be a highly efficient and reusable catalyst for dithiane formation under solvent-free conditions, presenting a greener alternative to traditional methods. organic-chemistry.org
Water-Tolerant Lewis Acids: Catalysts like yttrium triflate and hafnium trifluoromethanesulfonate (B1224126) can effectively promote thioacetalization, even in the presence of sensitive functional groups, and are often recyclable. organic-chemistry.org
Aqueous Media Synthesis: Utilizing water as a solvent is a key goal of green chemistry. The use of surfactant-combined catalysts, such as copper bis(dodecyl sulfate), enables the efficient thioacetalization of carbonyl compounds in water at room temperature. organic-chemistry.org
Odorless Thiol Equivalents: To circumvent the use of volatile and malodorous dithiols, reagents like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) have been developed as odorless 1,3-propanedithiol (B87085) equivalents for thioacetalization reactions in water. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Dithianyl Phenols
| Feature | Traditional Method (e.g., NCS/Dithiane) | Emerging Sustainable Method |
|---|---|---|
| Catalyst/Reagent | Stoichiometric N-chlorosuccinimide | Catalytic solid acids, water-tolerant Lewis acids |
| Solvent | Organic solvents (e.g., Benzene) mdpi.com | Solvent-free or aqueous media organic-chemistry.org |
| Efficiency | Moderate yields (often 20-40%) mdpi.com | Potentially higher yields and selectivity |
| Sustainability | Use of chlorinated reagents, organic waste | Recyclable catalysts, reduced waste, safer solvents unito.itorganic-chemistry.org |
Exploration of New Reactivity Modes and Catalytic Transformations
Beyond its role as a protecting group, the dithiane moiety is a hub of reactivity that remains to be fully exploited in the context of the 3-phenol scaffold. Future research will likely focus on uncovering novel transformations that leverage the unique electronic properties of this system.
N-Heterocyclic Carbene (NHC) Catalysis: The dithiane group can participate in advanced catalytic cycles. For instance, 2-(1,3-dithian-2-yl)phenol has been used as a substrate in NHC-catalyzed annulation reactions to construct complex heterocyclic systems like benzofuranones. mdpi.com Applying this strategy to the 3-isomer could provide access to new classes of fused ring systems.
Anion Relay Chemistry: The 2-lithio-1,3-dithiane anion is a classic umpolung reagent. Integrating this reactivity with the phenol group through anion relay chemistry could enable complex, multi-bond-forming cascades for the rapid construction of molecular complexity from a simple starting material. acs.org
Reactions with Strained Systems: The reaction of 2-aryl-1,3-dithianes with highly strained molecules like [1.1.1]propellane has been shown to create novel bicyclo[1.1.1]pentane (BCP)-containing dithianes. nih.gov These BCP motifs are valuable as phenyl ring bioisosteres in medicinal chemistry. Exploring this reactivity with 3-(1,3-dithian-2-yl)phenol could generate new building blocks for drug discovery.
Transition-Metal Catalyzed Functionalization: The C-S bonds of the dithiane ring and the C-H bonds of the aromatic ring are potential sites for activation by transition metals. Developing catalytic methods for the direct, selective functionalization of these positions would represent a significant advance, opening new pathways for derivatization.
Table 2: Emerging Reactivity Modes for this compound
| Reactivity Mode | Description | Potential Application |
|---|---|---|
| NHC Catalysis | Participation in catalytic annulation reactions. mdpi.com | Synthesis of novel heterocyclic scaffolds. |
| Anion Relay Chemistry | Sequential functionalization via multiple anionic intermediates. acs.org | Rapid assembly of complex molecular architectures. |
| Propellane Insertion | Reaction with strained rings to form novel 3D structures. nih.gov | Creation of bioisosteres for medicinal chemistry. |
| C-H/C-S Activation | Direct functionalization using transition metal catalysis. | Efficient derivatization and library synthesis. |
Advanced Spectroscopic Probes and Sensor Development
The dithianyl phenol framework is an excellent platform for the design of chemosensors, particularly for heavy and transition metal ions. The dithiane group can act as a specific recognition site, while the phenol influences the electronic and photophysical properties of the molecule.
Future research will focus on creating more sophisticated probes with enhanced sensitivity, selectivity, and functionality.
Mercury (Hg²⁺) Detection: Several fluorescent probes based on dithianyl-containing aromatic compounds have been developed for the detection of Hg²⁺. researchgate.net The mechanism often involves a Hg²⁺-promoted desulfurization (deprotection) of the dithiane, which leads to a significant change in the fluorescence output of the molecule. iaea.orgnih.gov Probes based on this compound could be designed to exhibit ratiometric responses or operate in specific biological environments.
Multi-Analyte Sensing: A probe featuring a 2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol structure was designed with two different reaction sites, allowing it to distinguish between Hg²⁺ and Cu²⁺ with distinct fluorescent signals. iaea.orgnih.gov This strategy of integrating multiple recognition sites onto the this compound core could lead to probes capable of detecting and differentiating several analytes simultaneously.
Probes for Bioimaging: The development of dithianyl phenol probes with low cytotoxicity and good cell permeability is a key area of interest. Such probes could be used for the fluorescent imaging of metal ions within living cells, providing valuable tools for studying cellular processes and toxicology. researchgate.netiaea.orgnih.gov
Table 3: Dithianyl Phenol-Based Sensor Applications
| Target Analyte | Sensing Mechanism | Output Signal |
|---|---|---|
| Mercury (Hg²⁺) | Thioacetal deprotection researchgate.net | Ratiometric or "turn-off/on" fluorescence iaea.orgnih.gov |
| Copper (Cu²⁺) | Chelation with phenol and heteroatom iaea.org | Fluorescence quenching iaea.orgnih.gov |
| Protons (pH) | Modulation of intramolecular proton transfer | Changes in absorption/emission spectra |
Deeper Theoretical Insights through High-Level Computational Studies
As experimental methodologies become more advanced, the need for robust theoretical models to explain and predict chemical behavior grows. High-level computational studies, particularly using Density Functional Theory (DFT), are essential for gaining a deeper understanding of this compound and its derivatives.
Elucidating Reaction Mechanisms: Computational chemistry can map the potential energy surfaces of complex reactions. For example, DFT studies have been used to confirm that the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane proceeds via a two-electron pathway rather than a radical mechanism. nih.gov Similar studies on the 3-isomer could guide the development of new synthetic transformations.
Understanding Photophysical Properties: For sensor applications, understanding the behavior of the molecule in its electronic excited state is crucial. Theoretical studies on related systems have explored the dynamics of excited-state intramolecular proton transfer (ESIPT), a process vital for the function of many fluorescent probes. researchgate.net These calculations can predict how structural modifications to the this compound core will tune its spectroscopic properties.
Predicting Reactivity and Selectivity: DFT calculations can determine electron density, frontier molecular orbital energies, and other parameters that govern chemical reactivity. This information can be used to predict the most likely sites for electrophilic or nucleophilic attack and to rationalize the regio- and stereoselectivity observed in reactions.
Integration into Diversity-Oriented Synthesis and Fragment-Based Approaches
The unique structural attributes of this compound make it an ideal candidate for integration into modern chemical biology and drug discovery platforms, such as Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).
Diversity-Oriented Synthesis (DOS): DOS aims to generate collections of structurally diverse and complex small molecules from a simple starting material. scispace.comnih.gov this compound is a pluripotent building block, possessing two distinct and orthogonally reactive functional groups. The phenol allows for O-alkylation, acylation, or participation in electrophilic substitution, while the dithiane can be deprotected to an aldehyde for subsequent condensation, oxidation, or reduction. This dual functionality enables branching synthetic pathways, leading to a wide array of different molecular skeletons from a single precursor. nih.gov
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to biological targets. nih.govresearchgate.net this compound fits the profile of an ideal fragment: it is small, has low complexity, and contains key recognition features—a hydrogen bond donor/acceptor (phenol) and a bulky, lipophilic group (dithiane). This fragment could be used to probe protein binding sites, with initial hits being elaborated into more potent inhibitors by growing or linking from either the phenol or dithiane terminus. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
